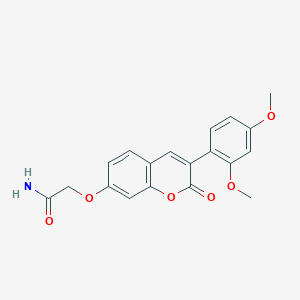
2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), two methoxy groups (an oxygen atom bonded to a methyl group), and an acetamide group (consisting of a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The chromene ring, for example, is a common motif in many natural products and pharmaceuticals and can undergo various chemical reactions. The methoxy groups might be susceptible to demethylation under certain conditions, and the acetamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, the presence and orientation of functional groups, and the overall three-dimensional structure of the molecule .Scientific Research Applications
Synthesis and Chemical Characterization
This compound is part of a broader class of chemicals derived from the synthesis of thiazolidin-4-ones based on coumarin derivatives, illustrating a wide array of chemical modifications and structural elucidations that contribute to the diversity of organic compounds. For instance, the synthesis of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides demonstrates complex organic reactions leading to novel structures, aimed at enhancing biological activities through structural optimization (Čačić et al., 2009).
Anticancer Activity
Coumarin derivatives, including compounds closely related to "2-((3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide", have shown promising results in anticancer research. Novel coumarin derivatives have been evaluated for their antitumor activity against various human cancer cell lines, showcasing potential therapeutic applications. For example, certain derivatives exhibited significant inhibitory activity, outperforming standard treatments like 5-fluorouracil against specific cancer cell lines, highlighting their potential as lead compounds for the development of new anticancer agents (Shi et al., 2020).
Antibacterial Activity
Research on coumarin-based compounds also extends to their antibacterial properties. Synthesized derivatives of 4-hydroxy-chromen-2-one have demonstrated high levels of bacteriostatic and bactericidal activity against common bacterial strains, such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest that these compounds could serve as potent antibacterial agents, offering new avenues for treating bacterial infections (Behrami & Dobroshi, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-12-5-6-14(17(8-12)24-2)15-7-11-3-4-13(25-10-18(20)21)9-16(11)26-19(15)22/h3-9H,10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZRFMZTOAHUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

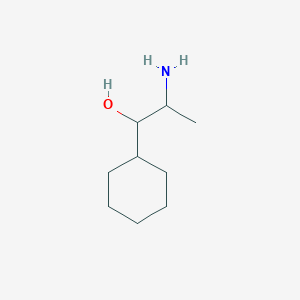
![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

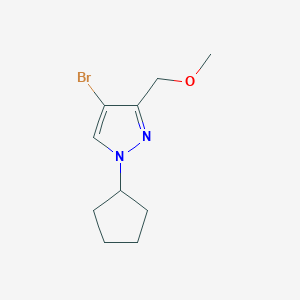

![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)


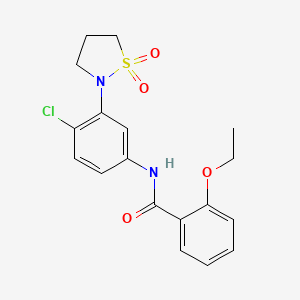


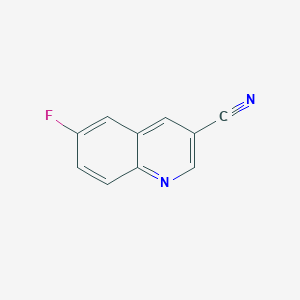
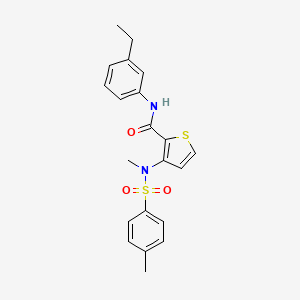
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)